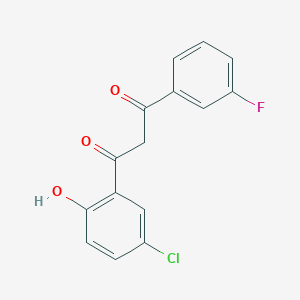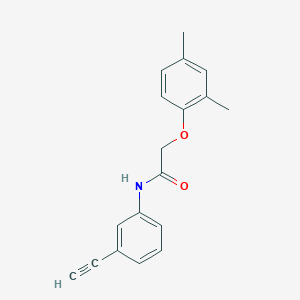![molecular formula C23H22N2O3 B5886646 4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)
4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide, commonly known as MPB, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It is a synthetic compound that belongs to the class of benzimidazole derivatives, and it has shown promising results in various laboratory experiments.
Aplicaciones Científicas De Investigación
MPB has been studied extensively for its potential applications in various scientific research fields. It has shown promising results in the fields of cancer research, neuroscience, and immunology. In cancer research, MPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, MPB has been shown to have neuroprotective effects and improve cognitive function. In immunology, MPB has been shown to modulate the immune response and reduce inflammation.
Mecanismo De Acción
The mechanism of action of MPB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neuroprotection, and immune modulation. MPB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It has also been shown to activate the Nrf2/ARE pathway, which is involved in neuroprotection and antioxidant defense. In addition, MPB has been shown to modulate the NF-κB pathway, which is involved in immune modulation and inflammation.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, MPB has been shown to modulate the immune response and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPB has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential applications in various scientific research fields, and its mechanism of action is well understood. However, there are also some limitations to using MPB in lab experiments. It has not been extensively studied in vivo, and its potential side effects are not fully understood.
Direcciones Futuras
There are several future directions for research on MPB. One area of research could focus on its potential applications in cancer therapy. MPB has shown promising results in inhibiting the growth of cancer cells, and further research could explore its potential as a cancer therapy. Another area of research could focus on its potential applications in neuroprotection and cognitive function. MPB has been shown to have neuroprotective effects and improve cognitive function, and further research could explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Finally, further research could explore the potential side effects of MPB and its safety profile in vivo.
Métodos De Síntesis
The synthesis of MPB involves the reaction of 4-methoxybenzenecarbohydrazide with 2-(2-phenylethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of MPB as a white solid with a melting point of 193-195°C. The purity of the compound can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-phenylethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-27-20-15-13-19(14-16-20)22(24)25-28-23(26)21-10-6-5-9-18(21)12-11-17-7-3-2-4-8-17/h2-10,13-16H,11-12H2,1H3,(H2,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGPNNFHMEXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-phenylethyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)
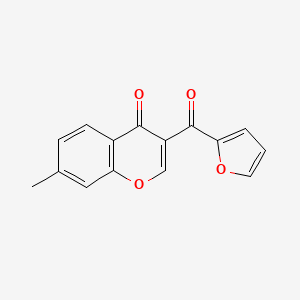
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)
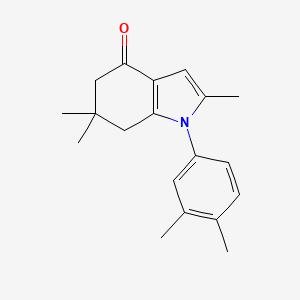
![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)
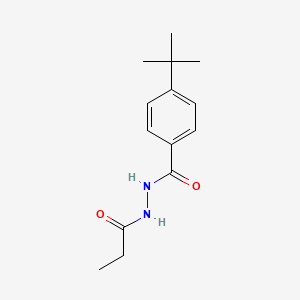
![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
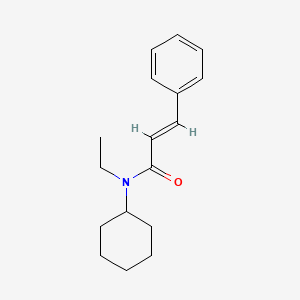
![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)
